tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Description
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry, defined by the (2S,4R) configuration, plays a critical role in its chemical behavior and biological interactions. The compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of anticancer agents and kinase inhibitors. The fluorine substituent at the 4-position enhances metabolic stability and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies .
Key properties:
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
JMORIDAQGDQESW-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another method involves the Mitsunobu reaction with perfluoro-tert-butanol, which incorporates the perfluoro-tert-butyl group .
Chemical Reactions Analysis
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include tert-butyl hydroperoxide and perfluoro-tert-butanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential in drug design and development due to its unique properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with molecular targets through its fluorine atom and tert-butyl group. These interactions can affect the conformation and stability of peptides and proteins, influencing their biological activity . The compound’s hydrophobicity and electronegativity play crucial roles in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrrolidine derivatives, focusing on stereochemistry, substituents, and applications.
Physicochemical Properties
| Property | This compound | Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate | tert-Butyl (2S,4R)-4-hydroxy-2-(4-octylbenzoyl)pyrrolidine-1-carboxylate |
|---|---|---|---|
| Lipophilicity (LogP) | ~1.8 (estimated) | ~0.9 | ~5.2 |
| Solubility | Moderate in organic solvents (e.g., THF, DCM) | High in polar aprotic solvents (e.g., DMF) | Low in water; soluble in chloroform |
| Melting Point | Not reported (likely oil) | 120–125°C (hydrochloride salt) | 85–90°C (crystalline solid) |
| Synthetic Yield | 58–95% (depends on Boc-deprotection efficiency) | 60–70% | 45–60% (due to steric challenges) |
Key Research Findings
- The target compound’s (2S,4R) configuration is critical for binding to S1P receptors in anticancer analogs, as shown in constrained FTY720 studies .
- Fluorine substitution at C4 reduces intermolecular hydrogen bonding, improving membrane permeability compared to hydroxylated derivatives .
- Analogues with trifluoromethyl or bromine substituents (e.g., ) exhibit enhanced electrophilicity for Suzuki-Miyaura couplings, expanding utility in diversity-oriented synthesis.
Biological Activity
Chemical Structure and Properties
Tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a tert-butyl ester group and a specific stereochemistry at the 2 and 4 positions. Its molecular formula is with a molecular weight of 189.23 g/mol. The presence of the fluorine atom significantly enhances its lipophilicity, which is crucial for biological activity as it may improve membrane permeability and interaction with biological targets .
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, particularly the fluorine substitution and the stereochemistry. Studies indicate that this compound interacts with specific molecular targets, potentially influencing enzyme activities and receptor binding . Computational studies have demonstrated that modifications to its structure can alter binding modes and enhance interactions with enzymes or receptors, making it a valuable compound in drug development .
The mechanism of action for this compound involves its ability to modulate biological pathways through enzyme inhibition or receptor antagonism. For instance, compounds structurally similar to this fluorinated pyrrolidine have been investigated as inhibitors in various biological pathways, including dipeptidyl peptidase IV (DPP-IV) inhibition, which plays a significant role in glucose metabolism .
Interaction Studies
Research has focused on the binding affinities of this compound to various targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantitatively assess these interactions. The findings suggest that the compound exhibits significant inhibitory effects on specific enzymes, enhancing its potential therapeutic applications .
Inhibitory Effects on DPP-IV
A notable application of this compound is its role as a DPP-IV inhibitor. DPP-IV inhibitors are critical in managing type 2 diabetes by preventing the degradation of incretin hormones, which promote insulin secretion. Research indicates that this compound can effectively enhance glucose control while also exhibiting cardioprotective effects in preclinical models .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that allow for the generation of various derivatives with tailored biological activities. The ability to modify its structure while retaining biological efficacy makes it an attractive candidate for further development in medicinal chemistry .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | DPP-IV inhibition; potential glucose control |
| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid | Structure | Incorporation into peptides; influences stability |
| (2R,4R)-4-Hydroxyproline | N/A | Used in protein synthesis; structural analog |
This table highlights the unique properties of this compound compared to similar compounds. Its specific combination of functional groups enhances its lipophilicity and potential for selective biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
